Isopropyl caprylate

描述

Chemical Identity and Structural Characteristics

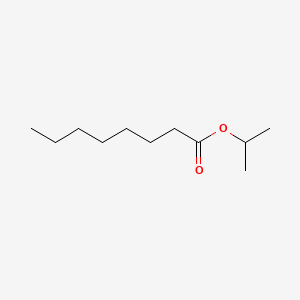

Isopropyl octanoate exhibits a distinctive molecular architecture characterized by its ester functional group linking an octanoate chain to an isopropyl moiety. The compound's International Union of Pure and Applied Chemistry name, propan-2-yl octanoate, reflects its systematic nomenclature based on the alcohol and carboxylic acid components from which it derives. The molecular structure demonstrates a linear eight-carbon chain terminated by a carboxyl group esterified to a branched three-carbon alcohol unit, specifically the secondary alcohol isopropanol.

The compound's chemical structure can be represented by the Simplified Molecular Input Line Entry System notation: CCCCCCCC(=O)OC(C)C, which illustrates the connectivity between the octanoic acid backbone and the isopropyl alcohol component. The International Chemical Identifier key WCGIIHOFOFCKSM-UHFFFAOYSA-N provides a unique digital fingerprint for this compound within chemical databases. This structural configuration contributes to the compound's physical properties, including its liquid state at room temperature and its solubility characteristics in organic solvents.

Physical property data reveals that isopropyl octanoate maintains a density of approximately 0.86 grams per cubic centimeter at 20 degrees Celsius, with a boiling point of 125 degrees Celsius at 40 millimeters of mercury pressure. The compound exhibits a refractive index ranging from 1.4140 to 1.4190, indicating its optical properties and purity characteristics. These physical parameters establish the compound's identity and facilitate quality control procedures in industrial applications.

| Property | Value | Unit | Source |

|---|---|---|---|

| Molecular Weight | 186.29 | g/mol | |

| Density | 0.86 | g/cm³ at 20°C | |

| Boiling Point | 125 | °C at 40 mmHg | |

| Flash Point | 94 | °C | |

| Refractive Index | 1.4140-1.4190 | - | |

| Melting Point | 12-13 | °C |

Historical Context and Discovery

The historical development of isopropyl octanoate synthesis traces back to fundamental esterification chemistry principles established in the nineteenth century, though specific documentation of its first preparation remains limited in the available literature. The compound represents part of the broader family of fatty acid esters that gained industrial significance during the twentieth century as demand for specialty chemicals increased across various sectors. Early synthetic approaches relied on traditional acid-catalyzed esterification methods using mineral acids such as sulfuric acid or hydrochloric acid in homogeneous reaction systems.

The evolution of isopropyl octanoate production methods reflects broader trends in green chemistry and process optimization that emerged in the latter half of the twentieth century. Traditional synthesis routes required complex separation and neutralization procedures to remove acidic catalysts, leading to the development of alternative catalytic systems that could operate under milder conditions with improved selectivity. These advances coincided with increasing environmental awareness and regulatory requirements that favored cleaner production technologies.

Contemporary research into isopropyl octanoate synthesis has focused on heterogeneous catalysis systems, particularly zinc-based catalysts that offer advantages in terms of product separation and catalyst recovery. The development of zinc octanoate as a catalyst for this specific esterification reaction represents a significant advancement in the field, demonstrating conversion rates up to 75 percent under optimized conditions. This catalytic approach eliminates the need for corrosive mineral acids and simplifies downstream processing requirements.

Industrial and Academic Relevance

Isopropyl octanoate demonstrates significant industrial relevance across multiple application sectors, reflecting its versatile chemical properties and favorable performance characteristics. The cosmetics industry utilizes this compound as an emollient and skin conditioning agent, where its rapid absorption and non-greasy feel contribute to product performance. The compound's ability to solubilize other cosmetic ingredients while providing pleasant sensory attributes makes it valuable in formulations ranging from moisturizers to makeup products.

In the food industry, isopropyl octanoate functions as a flavoring agent, contributing fruity and coconut-like aromatic notes to various products. The European Union has assigned it the designation 09.608 isopropyl octanoate under the Directorate General for Health and Food Safety food flavorings regulations, indicating its approved status for food contact applications. The compound's organoleptic properties include descriptions of carao banana, coconut, and cognac notes, making it particularly valuable in confectionery and beverage applications.

Pharmaceutical applications of isopropyl octanoate include its use as a solvent for drug formulations, where its biocompatibility and solubilizing properties facilitate active ingredient delivery. The compound serves as an intermediate in organic synthesis processes, contributing to the production of more complex chemical entities used in pharmaceutical manufacturing. Its classification as a medium-chain fatty acid ester aligns with biological lipid structures, contributing to its acceptance in pharmaceutical applications.

Academic research interest in isopropyl octanoate extends beyond synthesis optimization to include studies of its role as a model compound for esterification kinetics and thermodynamics. Research investigations have employed factorial design methodologies to optimize synthesis parameters, examining variables such as molar ratios, catalyst concentrations, and reaction temperatures. These studies contribute to the broader understanding of esterification mechanisms and provide insights applicable to related chemical transformations.

Recent academic publications have demonstrated that optimal synthesis conditions for isopropyl octanoate production involve temperatures of 165 degrees Celsius, alcohol to acid molar ratios of 6:1, and catalyst concentrations of approximately 6 percent relative to acid mass. These findings represent significant contributions to process chemistry knowledge and provide practical guidance for industrial implementation. The research also highlights the importance of water removal during esterification reactions to shift equilibrium toward product formation.

属性

IUPAC Name |

propan-2-yl octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-4-5-6-7-8-9-11(12)13-10(2)3/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCGIIHOFOFCKSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30203007 | |

| Record name | Isopropyl caprylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5458-59-3 | |

| Record name | Isopropyl octanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5458-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl caprylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005458593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid, 1-methylethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23737 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isopropyl caprylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl octanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.292 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL CAPRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GHK5I7U9ZD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Acid Catalysis (Homogeneous)

Traditional esterification uses strong acid catalysts such as sulfuric acid or hydrochloric acid in a homogeneous medium. These catalysts accelerate the reaction but require complex post-reaction neutralization and product purification due to their corrosive nature and difficulty in catalyst recovery.

Zinc Octanoate as a Heterogeneous Catalyst

A significant advancement in isopropyl octanoate synthesis is the use of zinc octanoate as a heterogeneous catalyst, which offers advantages in catalyst recovery and reuse.

Synthesis of Zinc Octanoate Catalyst:

- Sodium octanoate is prepared by neutralizing octanoic acid with sodium hydroxide in methanol.

- An aqueous solution of anhydrous zinc chloride is slowly added to the sodium octanoate solution.

- The resulting zinc octanoate precipitate is washed, centrifuged, and dried, yielding a catalyst with a high synthesis yield (~97.44%).

Catalytic Esterification Process:

- Octanoic acid, isopropanol, and zinc octanoate catalyst are introduced into a sealed reactor.

- The reaction temperature is raised to 145–165 °C, with reaction times around 2 hours.

- Excess isopropanol is removed by rotary evaporation under reduced pressure.

- The conversion of octanoic acid to isopropyl octanoate is measured by titration methods (AOCS Ca-40 method).

Key Findings on Zinc Octanoate Catalysis:

| Parameter | Optimal Range / Value | Observations |

|---|---|---|

| Temperature | 165 °C | Highest conversion efficiency |

| Molar ratio (Isopropanol:Octanoic acid) | 6:1 to 8:1 | Increased alcohol ratio favors ester formation |

| Catalyst loading | 5.97% to 10% (w/w relative to acid) | Catalyst presence significantly improves conversion |

| Conversion rate | Up to 75% | Compared to ~37% thermal conversion without catalyst |

Table 1: Esterification Conversion Results with Zinc Octanoate Catalyst

| Temperature (°C) | Molar Ratio (Alcohol:Acid) | Catalyst (%) | Conversion (%) (Catalyzed) | Conversion (%) (Thermal) |

|---|---|---|---|---|

| 145 | 6:1 | 7 | ~40 | 17 |

| 155 | 8:1 | 10 | ~65 | 30 |

| 165 | 6:1 | 5.97 | 64.76 ± 1.22 | 36.83 |

Note: Thermal conversion refers to reaction without catalyst at the same conditions.

- Zinc octanoate retains catalytic activity after multiple uses, with minor decreases in conversion efficiency attributed to catalyst loss and reactor volume constraints.

- Conversion after first reuse: ~61.5%

- Conversion after second reuse: ~55.1%

This demonstrates the potential for industrial application due to catalyst stability and reusability.

Reaction Time and Temperature Effects

The reaction kinetics were studied by sampling aliquots at various times (0, 30, 60, 90, 120, 180, 240 minutes) at different temperatures. Key observations include:

- At 117 °C, conversion remained below 18% even after 240 minutes.

- At 140 and 150 °C, conversion reached approximately 19.4% and 25%, respectively, within 30 minutes.

- Equilibrium was generally reached around 180–240 minutes.

- Higher temperatures accelerate the reaction but require careful control to avoid side reactions.

Alternative Catalytic Systems

Ionic Liquid Catalysts

Another reported method involves using N-alkyl pyrrolidone group methyl acid phosphate ionic liquids as catalysts under mild conditions (85–95 °C) and normal pressure. This method employs:

- Organic acid (including octanoic acid) and isopropanol in molar ratios of 1:3 to 1:10.

- Catalyst loading of 0.15% to 0.35% by weight.

- Reaction times between 3 to 5 hours.

- No need for additional water entrainers; isopropanol acts as both reactant and azeotropic agent to remove water.

- Continuous removal of water drives the equilibrium toward ester formation.

- Catalyst is efficient at lower temperatures compared to zinc octanoate catalysis.

Summary Table of Preparation Methods

| Method | Catalyst Type | Conditions | Conversion Efficiency | Notes |

|---|---|---|---|---|

| Homogeneous Acid Catalysis | Sulfuric acid, HCl | 140–165 °C, excess isopropanol | Moderate | Requires neutralization, complex purification |

| Zinc Octanoate Catalysis | Zinc octanoate (heterogeneous) | 145–165 °C, 6:1 to 8:1 molar ratio, 5.97–10% catalyst | Up to 75% | Catalyst reusable, high conversion, industrial potential |

| Ionic Liquid Catalysis | N-alkyl pyrrolidone methyl acid phosphate ionic liquid | 85–95 °C, 1:3–10 molar ratio, 0.15–0.35% catalyst | High (acid number reduced significantly) | Mild conditions, water removal via azeotrope, catalyst recyclable |

化学反应分析

Types of Reactions: Isopropyl octanoate primarily undergoes hydrolysis, a reaction where the ester is split into its constituent alcohol and acid in the presence of water. This reaction can be catalyzed by either an acid or a base .

Common Reagents and Conditions:

Acidic Hydrolysis: Involves the use of a strong acid like hydrochloric acid or sulfuric acid.

Basic Hydrolysis (Saponification): Involves the use of a strong base like sodium hydroxide.

Major Products Formed:

Acidic Hydrolysis: Produces octanoic acid and isopropanol.

Basic Hydrolysis: Produces the sodium salt of octanoic acid and isopropanol.

科学研究应用

Synthesis of Isopropyl Octanoate

The synthesis of isopropyl octanoate typically involves the esterification reaction between isopropanol and octanoic acid. Recent studies have highlighted different catalytic methods to enhance the efficiency of this reaction:

- Catalytic Methods : Layered zinc n-octanoate has been utilized as a catalyst, demonstrating effective conversion rates under specific conditions (393 K with a molar ratio of 10:1 for isopropanol to lauric acid) .

- Metal Carboxylate Catalysis : Another study reported the use of metal carboxylate salts of zinc and alkali metals as catalysts, further improving yield and reaction kinetics .

Properties of Isopropyl Octanoate

Isopropyl octanoate possesses several notable properties that contribute to its applicability:

- Chemical Formula : C₁₁H₂₂O₂

- Molecular Weight : 186.29 g/mol

- Physical State : Clear liquid

- Solubility : Soluble in organic solvents; limited solubility in water

Cosmetics

Isopropyl octanoate is widely used in cosmetic formulations due to its emollient properties. It helps to improve skin feel and texture while providing moisture retention. Common applications include:

- Lotions and Creams : Enhances spreadability and absorption.

- Fragrance Fixative : Serves as a carrier for fragrances in perfumes.

Food Industry

In food applications, isopropyl octanoate acts as a flavoring agent and solvent for food additives. Its safety profile makes it suitable for use in:

- Flavoring Agents : Used to impart specific flavors in processed foods.

- Food Packaging : Acts as a plasticizer in food packaging materials.

Pharmaceuticals

The compound is also significant in pharmaceutical formulations. Its properties facilitate:

- Drug Delivery Systems : Functions as a solvent for poorly soluble drugs.

- Topical Preparations : Used in ointments and creams for enhanced absorption.

Biochemical Research

Isopropyl octanoate serves as a biochemical reagent in laboratory settings. Its applications include:

- Cell Culture Media : Used as a component in growth media for specific cell lines.

- Organic Synthesis : Acts as an intermediate in synthesizing other chemical compounds.

Case Study 1: Cosmetic Formulation

A study on the formulation of skin creams demonstrated that incorporating isopropyl octanoate significantly improved the sensory attributes of the product, enhancing user satisfaction compared to formulations without this ester .

Case Study 2: Food Safety Assessment

Research assessing the safety of isopropyl octanoate in food products concluded that it poses minimal risk when used within established limits, supporting its use as a flavoring agent .

作用机制

The mechanism of action of isopropyl octanoate involves its interaction with lipid membranes, enhancing the permeability and absorption of active ingredients in topical formulations. It acts as an emollient, providing a smooth and soft texture to the skin. The molecular targets include lipid bilayers and skin cells, where it helps in maintaining moisture and improving the delivery of other compounds .

相似化合物的比较

Table 1: Key Properties of Isopropyl Octanoate and Analogous Esters

Functional and Industrial Comparisons

(b) Volatility and Stability

Isopropyl octanoate exhibits moderate volatility, making it suitable for topical formulations. Smaller esters like isopropyl acetate (C₅H₁₀O₂; CAS 108-21-4) evaporate rapidly (>70% loss), limiting their use in long-lasting products . Larger esters like octyl octanoate and isopropyl myristate show minimal evaporation, ideal for barrier creams and occlusive skincare .

Catalytic and Thermodynamic Considerations

Zinc octanoate’s layered structure enables efficient proton donation in isopropyl octanoate synthesis, reducing side reactions common in strong acid catalysts . For homologues like ethyl octanoate, lipase-catalyzed routes (e.g., using Pseudomonas oleovorans) are favored, though substrate inhibition and enzyme costs limit scalability .

生物活性

Isopropyl octanoate, a fatty acid ester formed from isopropanol and octanoic acid, is widely utilized in food, cosmetics, and pharmaceuticals due to its unique properties. This article explores the biological activity of isopropyl octanoate, focusing on its health effects, mechanisms of action, and potential applications in various fields.

Isopropyl octanoate (C11H22O2) is synthesized through the esterification of octanoic acid with isopropanol, typically using an acid catalyst such as sulfuric acid. The optimal conditions for this synthesis involve a molar ratio of 6:1 (isopropanol to octanoic acid) at a temperature of 165 °C, achieving conversion rates up to 75% .

1. Antioxidant Properties

Research indicates that isopropyl octanoate exhibits significant antioxidant activity. A study on dietary octanoate supplementation demonstrated its ability to enhance antioxidant enzyme activities while reducing reactive oxygen species (ROS) levels in the intestine. This effect contributes to alleviating oxidative stress and improving intestinal health by repairing the intestinal barrier and reducing inflammation .

2. Anti-inflammatory Effects

Isopropyl octanoate has been shown to modulate inflammatory responses. In animal studies, it down-regulated pro-inflammatory cytokines such as TNF-α and IL-1β, thereby mitigating hepatic inflammation and oxidative stress . This property suggests potential therapeutic applications for conditions characterized by chronic inflammation.

3. Microbiota Modulation

The compound also influences gut microbiota composition. Supplementation with octanoate has been linked to an increase in beneficial bacterial populations, such as Lactobacillus, which are crucial for maintaining gut health. This modulation can help restore microbial balance disrupted by high-fat diets or other factors .

Case Study 1: Dietary Supplementation in Aquaculture

In a study involving Larimichthys crocea (large yellow croaker), dietary supplementation with octanoate improved intestinal morphology and function. It increased the expression of tight junction proteins (ZO-1 and ZO-2) and reduced inflammatory markers, demonstrating the potential of isopropyl octanoate in aquaculture to enhance fish health and growth performance .

Case Study 2: Hepatic Lipid Metabolism

Another study focused on the effects of octanoate on hepatic lipid metabolism in fish. The results indicated that dietary inclusion of octanoate reduced lipid accumulation in the liver while enhancing antioxidant defenses. This suggests that isopropyl octanoate could be beneficial in managing lipid-related disorders in aquatic animals .

Summary of Research Findings

常见问题

Q. What are the established laboratory synthesis protocols for isopropyl octanoate, and what factors significantly affect yield?

Isopropyl octanoate is synthesized via acid-catalyzed esterification of octanoic acid with isopropanol. Key factors include:

- Molar ratio : Excess alcohol (6:1 to 8:1 alcohol:acid) improves equilibrium conversion .

- Catalyst loading : Zinc octanoate (5–10% by acid mass) enhances reaction rates and yields .

- Temperature : Optimal yields (up to 75%) are achieved at 165°C .

- Reaction time : Longer durations (6–8 hrs) are typical for near-complete conversion.

Q. Which spectroscopic and chromatographic methods are recommended for confirming the structure and purity of isopropyl octanoate?

- NMR spectroscopy : H and C NMR confirm ester bond formation (e.g., carbonyl resonance at ~170 ppm) .

- GC-MS : Quantifies purity and identifies byproducts (e.g., unreacted acid/alcohol) using polar capillary columns (e.g., DB-WAX) .

- FTIR : Detects ester C=O stretching (~1740 cm) and alkyl chain vibrations .

- Refractive index and density : Cross-check against literature values (e.g., = 1.433–1.435) .

Q. How should researchers assess the thermal and chemical stability of isopropyl octanoate under various experimental conditions?

- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (typically >200°C).

- Accelerated stability studies : Expose to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks, monitoring hydrolysis via acid value titration .

- pH stability : Test in buffered solutions (pH 3–9) to assess ester hydrolysis susceptibility .

Advanced Research Questions

Q. How can response surface methodology (RSM) be employed to optimize the synthesis parameters of isopropyl octanoate?

A factorial design approach (e.g., 3 design) evaluates interactions between variables:

Q. What advanced kinetic modeling approaches are suitable for elucidating reaction mechanisms in isopropyl octanoate production?

- Pseudo-homogeneous models : Fit rate equations to concentration-time data, assuming ideal mixing.

- Eley-Rideal mechanisms : Account for adsorption/desorption steps in heterogeneous catalysis (e.g., zinc octanoate) .

- Arrhenius analysis : Calculate activation energy () from rate constants at multiple temperatures.

Q. In cases of conflicting catalytic efficiency reports across studies, what systematic comparison methodologies should be adopted to resolve discrepancies?

- Controlled variable replication : Standardize reaction conditions (e.g., solvent-free vs. solvent-assisted systems).

- Catalyst characterization : Compare BET surface area, acidity (via NH-TPD), and active sites (XPS/FTIR) .

- Statistical meta-analysis : Pool data from multiple studies to identify trends (e.g., higher temperatures favor Zn-based catalysts over enzymatic methods).

Data Contradiction Analysis Example

Scenario : Study A reports 85% conversion using lipase catalysts, while Study B achieves 75% with zinc octanoate .

Resolution :

Compare reaction conditions (e.g., Study A may use longer durations or immobilized enzymes).

Assess selectivity: Lipases may reduce byproducts but require higher costs.

Validate reproducibility under identical parameters (molar ratio, temperature).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。